
2-(TRIMETHYLSILYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(TRIMETHYLSILYL)ACETAMIDE: is an organic compound with the chemical formula C5H13NOSi . It is a derivative of acetamide where one of the hydrogen atoms is replaced by a trimethylsilyl group. This compound is known for its use in organic synthesis and analytical chemistry due to its ability to introduce the trimethylsilyl protecting group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(TRIMETHYLSILYL)ACETAMIDE can be synthesized by reacting acetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
CH3CONH2+ClSi(CH3)3+Et3N→CH3CONHSi(CH3)3+Et3NHCl
This reaction typically occurs under mild conditions and yields the desired product along with triethylammonium chloride as a byproduct .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of automated systems and continuous flow reactors can improve the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(TRIMETHYLSILYL)ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.
Hydrolysis: In the presence of water, it hydrolyzes to form acetamide and trimethylsilanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Alcohols: Reacts with alcohols to form trimethylsilyl ethers.
Water: Hydrolyzes in the presence of water.
Bases: Used in the initial synthesis to neutralize byproducts.
Major Products Formed:
Trimethylsilyl Ethers: Formed from reactions with alcohols.
Acetamide and Trimethylsilanol: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
2-(TRIMETHYLSILYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the protection of functional groups during organic synthesis. It is also employed in the formation of stable trimethylsilyl derivatives.
Biology: Utilized in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: While direct medical applications are limited, its derivatives are used in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of various organic compounds and as a solvent in certain industrial processes
Wirkmechanismus
The mechanism of action of 2-(TRIMETHYLSILYL)ACETAMIDE primarily involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl group is introduced to protect reactive functional groups, such as hydroxyl or amino groups, during chemical reactions. This protection prevents unwanted side reactions and can be removed under specific conditions to yield the desired product .
Vergleich Mit ähnlichen Verbindungen
N,O-Bis(trimethylsilyl)acetamide: Another compound used for similar purposes in organic synthesis and analytical chemistry.
Trimethylsilyl Chloride: Used in the synthesis of various trimethylsilyl derivatives.
Dimethylacetamide: A related compound with different applications, primarily as a solvent.
Uniqueness: 2-(TRIMETHYLSILYL)ACETAMIDE is unique due to its specific structure, which allows it to act as an effective protecting group while being relatively easy to synthesize and handle. Its stability and reactivity make it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
53998-44-0 |
|---|---|
Molekularformel |
C5H13NOSi |
Molekulargewicht |
131.25 g/mol |
IUPAC-Name |
2-trimethylsilylacetamide |
InChI |
InChI=1S/C5H13NOSi/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H2,6,7) |
InChI-Schlüssel |
MDQHTWMXYBVSHU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


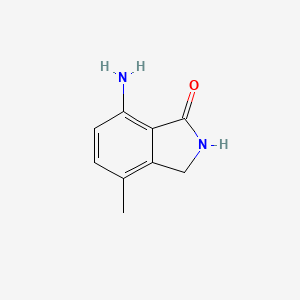
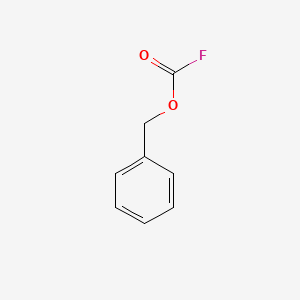

![1H-Pyrrolo[2,3-b]pyridin-3-amine, 4-fluoro-5-(2-methoxyethoxy)-](/img/structure/B8769687.png)
![N-[4-(6-Methyl-benzothiazol-2-yl)-phenyl]-benzamide](/img/structure/B8769689.png)

![4-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B8769712.png)
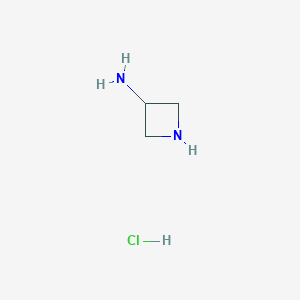
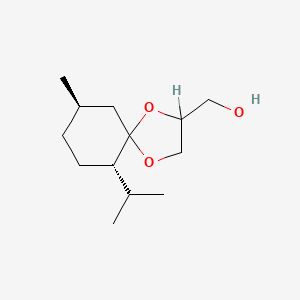
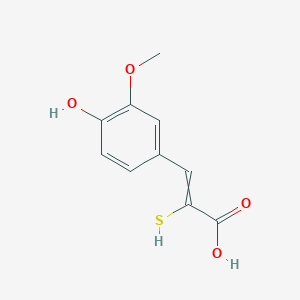
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(1H-pyrazol-3-yl)-](/img/structure/B8769754.png)
![Ethyl 2-(methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8769758.png)


